Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC15712412
Molecular Formula: C17H17Cl2NO4
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17Cl2NO4 |
|---|---|
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(11-6-5-10(18)7-12(11)19)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3 |
| Standard InChI Key | FFQZJXYLJQZVPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Introduction
Chemical Structure and Conformational Analysis
The molecular architecture of dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (C₁₇H₁₇Cl₂NO₄; MW: 370.2 g/mol) features a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups and at positions 3 and 5 with methoxycarbonyl moieties. The C4 position hosts a 2,4-dichlorophenyl ring, which adopts a near-perpendicular orientation relative to the dihydropyridine plane (dihedral angle: 89.1°) due to steric interactions with the adjacent ester groups .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (C4-Ph) | 89.1° | |
| Puckering amplitude (q₂) | 0.158 Å | |
| Intramolecular H-bond | C7–H7C⋯O2 (2.42 Å) | |
| Molecular weight | 370.2 g/mol |
The dihydropyridine ring exhibits a flattened boat conformation, with puckering parameters and , as calculated using Cremer-Pople ring-puckering analysis . This conformation stabilizes the molecule through an intramolecular C–H⋯O hydrogen bond (2.42 Å) between the methyl group at C7 and the carbonyl oxygen at O2 .
Synthesis and Optimization
The compound is synthesized via the Hantzsch pyridine synthesis, a one-pot condensation reaction involving a dichlorobenzaldehyde derivative, methyl acetoacetate, and ammonium acetate in ethanol .
Table 2: Representative Synthetic Conditions
| Component | Quantity | Role |
|---|---|---|
| 2,4-Dichlorobenzaldehyde | 10 mmol | Aromatic aldehyde |
| Methyl acetoacetate | 20 mmol | β-Ketoester |
| Ammonium acetate | 10 mmol | Ammonia source |
| Ethanol | Solvent | Reaction medium |
| Reaction time | 1 hour (reflux) |
The reaction proceeds under reflux, yielding a reddish-orange solution that crystallizes upon cooling. Purification via recrystallization in acetone-benzene (3:1) affords the product in high purity . Modifications to this protocol, such as the use of Triton-X-100 as a surfactant catalyst, have been reported for analogous dihydropyridines, enhancing reaction efficiency and yield .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal for characterizing this compound. While direct NMR data for the dimethyl variant are scarce, analogous diethyl derivatives exhibit diagnostic signals:
Table 3: Comparative NMR Data for Analogous Compounds
The dimethyl derivative’s spectrum is expected to show singlets for the C2 and C6 methyl groups (~2.3 ppm) and methoxy protons (~3.8 ppm). The absence of ethyl group triplets (present in diethyl analogs) simplifies the spectrum, aiding structural confirmation .
Crystallographic and Hydrogen-Bonding Networks
X-ray diffraction studies of related dihydropyridines reveal extended hydrogen-bonding networks. For instance, the diethyl analog forms chains along the b-axis via N–H⋯O interactions (2.85 Å) . The dimethyl derivative likely adopts similar packing motifs, with methoxy groups participating in weaker C–H⋯O contacts.
Table 4: Hydrogen-Bonding Parameters (Diethyl Analog)
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N1–H1A⋯O4 | 2.85 | 168 |
| C7–H7C⋯O2 | 2.42 | 129 |
| Substituent | Effect on Activity |
|---|---|
| C4 Aromatic groups | Enhanced receptor binding affinity |
| Ester groups (C3/C5) | Tunable pharmacokinetics |
| Methyl groups (C2/C6) | Increased metabolic stability |
Comparative Analysis with Diethyl Analogs
Replacing ethyl with methyl esters alters the compound’s physicochemical properties:
Table 6: Ethyl vs. Methyl Ester Comparison
| Property | Diethyl Derivative | Dimethyl Derivative |
|---|---|---|
| Molecular weight | 399.3 g/mol | 370.2 g/mol |
| LogP (estimated) | 3.8 | 3.2 |
| Melting point | 158–160°C | 184–187°C (analog) |
The reduced steric bulk of methyl esters may enhance crystallinity, as evidenced by higher melting points in related compounds .
Future Directions and Research Opportunities
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Biological Profiling: Systematic evaluation of calcium channel modulation and selectivity.
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Derivatization: Introducing polar groups at C4 to improve aqueous solubility.
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Cocrystal Engineering: Exploiting hydrogen-bonding motifs for enhanced bioavailability.
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